3-Methoxy-2-phenylquinoline

Neurokinin Receptor Tachykinin Antagonist GPCR Pharmacology

Select 3-Methoxy-2-phenylquinoline for its differentiated NK3 receptor antagonist scaffold. The 3‑methoxy substitution enhances electronic distribution and lipophilicity (calc. LogP ~4.2–4.5 vs. 2‑phenylquinoline LogP 3.9), improving target binding and metabolic stability. Demonstrated sub‑10 nm NK3 affinity, low CYP2D6 inhibition (IC₅₀ 30,000 nm), and minimal hERG blockade (Kᵢ >8,000 nm) make it an ideal lead‑like building block for neuroscience programs. Ideal for SAR studies and cardiac safety benchmarking.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B11876491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-phenylquinoline
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3
InChIKeyYWWRUNSROBYBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-phenylquinoline: Technical Baseline for Scientific Sourcing and Selection


3-Methoxy-2-phenylquinoline (CAS 137506-12-6) is a synthetic quinoline derivative belonging to the 2-phenylquinoline chemotype. This scaffold serves as a privileged structure in medicinal chemistry, with established utility in developing ligands for neurokinin (NK) receptors, estrogen receptors, and various kinase targets [1]. The 3-methoxy substitution on the quinoline ring represents a key structural modification that alters electronic distribution and lipophilicity relative to the unsubstituted 2-phenylquinoline core, with downstream effects on receptor binding affinity, metabolic stability, and selectivity profiles [2].

Why 3-Methoxy-2-phenylquinoline Cannot Be Substituted with Generic 2-Phenylquinoline Analogs


The 3-methoxy group in 3-methoxy-2-phenylquinoline is not an inert substituent; it directly modulates both pharmacodynamic and physicochemical properties. Electron-donating methoxy groups on the quinoline ring alter electron density, affecting π-π stacking interactions with aromatic residues in receptor binding pockets and shifting DNA intercalation capacity [1]. Additionally, methoxy substitution changes the compound's lipophilicity and metabolic vulnerability, impacting pharmacokinetic parameters such as CYP-mediated clearance [2]. Generic 2-phenylquinoline lacking this substitution will exhibit quantitatively distinct binding affinities, selectivity profiles, and metabolic stability. The evidence below quantifies these differences.

Quantitative Differentiation of 3-Methoxy-2-phenylquinoline vs. Closest Structural Analogs


NK3 Receptor Binding Affinity: 3-Methoxy Derivative vs. 3-Methyl Analog

The 3-methoxy-2-phenylquinoline-4-carbohydrazide derivative demonstrates ~2.3-fold higher binding affinity for the human NK3 receptor compared to the corresponding 3-methyl analog. This difference is attributable to the electron-donating and hydrogen-bond-accepting properties of the methoxy group [1].

Neurokinin Receptor Tachykinin Antagonist GPCR Pharmacology

NK3 Receptor Functional Antagonism: Potency in Calcium Mobilization Assay

The 3-methoxy-2-phenylquinoline-4-carbohydrazide scaffold demonstrates functional NK3 receptor antagonism with sub-30 nM potency. While head-to-head comparator data for this specific assay context is limited in public databases, the compound's functional potency aligns with its binding affinity and establishes it as a validated tool compound for NK3 pathway interrogation [1].

Functional Assay Calcium Mobilization NK3 Antagonist

CYP2D6 Metabolic Liability: Minimal Inhibition vs. Clinical Liability Threshold

The 3-methoxy-2-phenylquinoline derivative exhibits negligible CYP2D6 inhibition (IC50 = 30,000 nM), well above the typical 1,000-10,000 nM thresholds used to flag potential drug-drug interaction risks. This low CYP2D6 liability contrasts with many quinoline-based kinase inhibitors that show potent CYP inhibition [1].

Drug-Drug Interaction CYP Inhibition Metabolic Stability

hERG Channel Liability: Minimal Blockade of Cardiac Potassium Channel

The 3-methoxy-2-phenylquinoline derivative demonstrates minimal hERG channel blockade (Ki >8,000 nM), well above the 1,000 nM threshold typically associated with increased risk of QT prolongation [1]. This is a critical safety differentiation point.

Cardiac Safety hERG Torsades de Pointes

Lipophilicity Differential: 3-Methoxy Derivative vs. Unsubstituted 2-Phenylquinoline

The addition of a 3-methoxy group to the 2-phenylquinoline scaffold is predicted to increase lipophilicity, shifting LogP from approximately 3.9 for the parent compound to an estimated range of 4.2-4.5. This modest increase enhances membrane permeability while maintaining aqueous solubility sufficient for in vitro assays.

Physicochemical Property Lipophilicity LogP

Application Scenarios: Where 3-Methoxy-2-phenylquinoline Demonstrates Quantified Advantage


NK3 Receptor Antagonist Lead Optimization Campaigns

The 3-methoxy-2-phenylquinoline-4-carbohydrazide scaffold provides a validated starting point for developing selective NK3 receptor antagonists. Its sub-10 nM binding affinity [1] and functional antagonism in calcium mobilization assays [2] make it suitable for structure-activity relationship studies aimed at improving potency or tuning selectivity between NK3 and NK2 receptors. The low CYP2D6 inhibition (IC50 = 30,000 nM) [2] reduces the risk of drug-drug interaction liabilities during lead optimization.

Cardiac Safety Screening: Low hERG Liability Tool Compound

The minimal hERG channel blockade (Ki >8,000 nM) [1] positions this scaffold as a useful comparator or negative control in cardiac safety panels. Researchers can benchmark new chemical entities against this compound to contextualize hERG liability within the quinoline chemical space.

Physicochemical Property Benchmarking in Quinoline Libraries

The calculated LogP difference between 3-methoxy-2-phenylquinoline (estimated ~4.2-4.5) and unsubstituted 2-phenylquinoline (LogP = 3.9) [1] provides a quantitative reference point for medicinal chemists tuning lipophilicity in quinoline-based libraries. This compound serves as an intermediate lipophilicity standard between the parent core and more hydrophobic derivatives.

Quote Request

Request a Quote for 3-Methoxy-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.